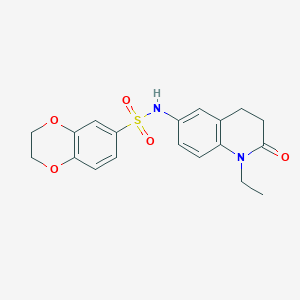

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-2-21-16-6-4-14(11-13(16)3-8-19(21)22)20-27(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,20H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFVXOPWRBBWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The key steps include the formation of the quinoline and benzodioxine rings, followed by their coupling and subsequent sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.

Benzodioxine Derivatives: Compounds such as benzodioxole and its derivatives are structurally similar.

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of the quinoline and benzodioxine rings with a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biologische Aktivität

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound contains a tetrahydroquinoline moiety linked to a benzodioxine sulfonamide, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular structure of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₅S |

| Molecular Weight | 373.42 g/mol |

| SMILES | CCN1C(=O)C(Cc2cc(OCCOc2)NC(=O)Cc3ccc(S(=O)(=O)O)cc3)cc21 |

| LogP | 3.6378 |

| Polar Surface Area | 80.5 Ų |

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of tetrahydroquinoline bearing sulfonamide groups have shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported IC50 values for related compounds ranging from 2.5 to 25 µg/mL, indicating potent efficacy compared to standard chemotherapeutic agents like Doxorubicin .

Antiviral Properties

Preliminary studies suggest that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may possess antiviral activity against viruses such as influenza A and Coxsackievirus B3. These findings point towards its potential use in antiviral therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is another area of interest. By interacting with enzymes involved in inflammatory responses, it may help reduce inflammation-related symptoms and conditions .

The exact mechanism of action for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes that play crucial roles in cell signaling and metabolic pathways.

- Receptor Modulation : Potential effects on neurotransmitter systems and receptors associated with pain and inflammation.

Study 1: Antitumor Efficacy

A study published in European Journal of Medicinal Chemistry evaluated several tetrahydroquinoline derivatives for their antitumor activity. Compounds similar in structure to N-(1-ethyl-2-oxo...) exhibited IC50 values significantly lower than Doxorubicin . This suggests that the compound could be a candidate for further development as an anticancer agent.

Study 2: Antiviral Activity

In another study focusing on antiviral properties, N-(1-ethyl...) derivatives were tested against various viral strains. The results indicated substantial inhibition of viral replication at low concentrations . This positions the compound as a potential lead in antiviral drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step reactions. For example, the tetrahydroquinoline core is first functionalized via alkylation or acylation, followed by sulfonamide coupling. Key steps include:

- Reacting 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Critical Parameters : Temperature control (0–25°C) and anhydrous conditions prevent side reactions like hydrolysis of sulfonyl chloride .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR verify the presence of the ethyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for CH), sulfonamide (-SONH-), and benzodioxine protons (δ 4.2–4.5 ppm for -OCHO-) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 443.12 for CHNOS) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low sulfonamide coupling efficiency?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic barriers .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC values in enzyme inhibition assays)?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., known sulfonamide inhibitors) and ensure consistent buffer pH/temperature .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the ethyl group or benzodioxine moiety to isolate critical pharmacophores .

- Molecular Docking : Use software like AutoDock to predict binding modes to target enzymes (e.g., carbonic anhydrase), identifying steric clashes or unfavorable interactions in conflicting studies .

Q. How can researchers improve the compound’s solubility and stability for in vivo studies?

- Methodology :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonamide salt .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the tetrahydroquinoline ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.